

3,4-Dibromothiophene-2,5-dicarboxaldehyde

CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dibromothiophene-2,5-dicarboxaldehyde

Cat. No.: B1279534

[Get Quote](#)

An In-depth Technical Guide to **3,4-Dibromothiophene-2,5-dicarboxaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dibromothiophene-2,5-dicarboxaldehyde**, a key building block in the fields of materials science and organic synthesis. This document details its chemical properties, applications, and a logical workflow for its use in the synthesis of advanced materials.

Core Compound Data

Chemical Identity and Properties

Property	Value	Reference
CAS Number	25373-20-0	[1] [2]
Molecular Weight	297.95 g/mol	[2]
Molecular Formula	C ₆ H ₂ Br ₂ O ₂ S	[2]
Physical Form	Solid	
Purity	Typically ≥95%	[2]
Storage Conditions	2-8°C, inert atmosphere, keep in dark	[2]

Applications in Advanced Materials

3,4-Dibromothiophene-2,5-dicarboxaldehyde is a versatile precursor primarily utilized in the synthesis of conjugated polymers and Covalent Organic Frameworks (COFs).[\[3\]](#) Its aldehyde functional groups and bromine atoms provide reactive sites for various polymerization and cross-coupling reactions.

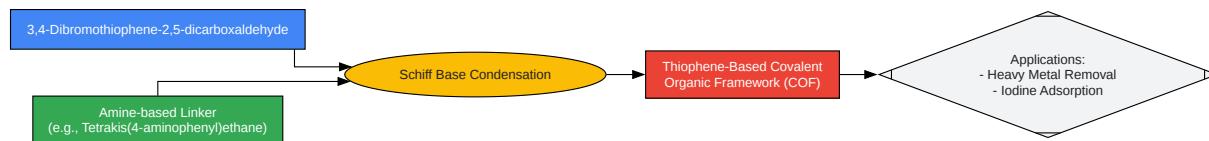
Covalent Organic Frameworks (COFs):

This compound serves as a monomer for the construction of thiophene-based COFs. These porous, crystalline materials are of significant interest for applications including:

- Heavy metal ion removal: The heteroatoms (sulfur and nitrogen) within the COF structure can act as binding sites for ions like Hg²⁺.
- Iodine vapor adsorption: The porous nature of these COFs makes them suitable for capturing and storing volatile substances like iodine.

The Schiff base reaction between **3,4-Dibromothiophene-2,5-dicarboxaldehyde** and amine-containing monomers is a common method for synthesizing these functional frameworks.

Organic Electronics:


The thiophene core is a well-established component in organic electronics due to its excellent charge transport properties. While direct applications of the title compound are less common, related thiophene aldehydes are crucial in creating materials for:

- Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are used as the active channel material.
- Organic Photovoltaics (OPVs): It can be used to construct donor-acceptor copolymers that form the active layer of solar cells.

The bromine atoms on the thiophene ring allow for the extension of the π -conjugated system through cross-coupling reactions like Suzuki and Stille polymerizations, which is essential for tuning the electronic properties of the resulting materials.

Logical Workflow for Synthesis of Thiophene-Based Covalent Organic Frameworks

The following diagram illustrates a generalized workflow for the synthesis of a thiophene-based COF using **3,4-Dibromothiophene-2,5-dicarboxaldehyde** as a monomer.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of thiophene-based COFs.

Experimental Protocols

While specific experimental protocols for the synthesis of **3,4-Dibromothiophene-2,5-dicarboxaldehyde** are not detailed in the surveyed literature, a general understanding can be derived from the synthesis of the related compound, 3,4-dibromothiophene-2-carbaldehyde, via

the Vilsmeier-Haack reaction. This suggests that formylation of a dibromothiophene precursor is a likely synthetic route.

General Reaction Principle (Vilsmeier-Haack type):

- Reagent Preparation: The Vilsmeier reagent is typically formed *in situ* from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0°C).
- Reaction: The dibromothiophene precursor is dissolved in an anhydrous solvent and cooled. The Vilsmeier reagent is then added slowly to the solution.
- Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.

It is important to note that the synthesis of the dicarboxaldehyde would require formylation at both the 2 and 5 positions of the thiophene ring.

Safety Information

It is crucial to handle **3,4-Dibromothiophene-2,5-dicarboxaldehyde** with appropriate safety precautions. It is classified as acutely toxic if swallowed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 3,4-Dibromothiophene-2,5-dicarboxaldehyde [myskinrecipes.com]

- To cite this document: BenchChem. [3,4-Dibromothiophene-2,5-dicarboxaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279534#3-4-dibromothiophene-2-5-dicarboxaldehyde-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1279534#3-4-dibromothiophene-2-5-dicarboxaldehyde-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com